Semialactone
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Overview
Description
(2S)-2-[1-[(1S,2S,5R,6S,9R,10R,13R,15S)-15-hydroxy-9,10,14,14-tetramethyl-16-oxapentacyclo[13.2.2.01,13.02,10.05,9]nonadecan-6-yl]ethenyl]-5-methyl-2,3-dihydropyran-6-one is a natural product found in Rhus chinensis and Brucea javanica with data available.
Scientific Research Applications
Semialactone is identified as one of the new dammarane triterpenes isolated from the stem bark of Rhus javanica. The structure of this compound, along with other triterpenes like isofouquierone peroxide and fouquierone, was elucidated using 2D-NMR analysis. This research contributes to the understanding of the chemical composition of Rhus javanica and the potential applications of its compounds in various fields (Lee, Oh, Ahn, & Lee, 2001).
In another study, the same team of researchers provided further insights into the structure of this compound. This work reinforces the importance of detailed chemical analysis for the potential development of new pharmaceuticals or other applications (Lee, Oh, Ahn, & Lee, 2001).
Beyond these studies specifically focusing on this compound, other research areas such as educational studies, geodynamic investigations, the development of novel materials, and scientific inquiry methods are also mentioned, but they do not directly relate to the specific applications of this compound.
Mechanism of Action
Target of Action
Semialactone is a triterpene compound . Triterpenes are a class of chemical compounds composed of three terpene units with the molecular formula C30H48; they may also be thought of as consisting of six isoprene units They are widespread in nature and are commonly found in a variety of organisms.
Result of Action
This compound is one of the dammarane triterpenes that have been isolated from the stem bark of Rhus javanica
Safety and Hazards
Semialactone should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
Semialactone is a triterpenes compound It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known that triterpenes, the class of compounds to which this compound belongs, can have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Properties
IUPAC Name |
(2S)-2-[1-[(1S,2S,5R,6S,9R,10R,13R,15S)-15-hydroxy-9,10,14,14-tetramethyl-16-oxapentacyclo[13.2.2.01,13.02,10.05,9]nonadecan-6-yl]ethenyl]-5-methyl-2,3-dihydropyran-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4/c1-18-7-9-22(34-25(18)31)19(2)20-11-13-27(5)21(20)8-10-24-28(27,6)14-12-23-26(3,4)30(32)16-15-29(23,24)17-33-30/h7,20-24,32H,2,8-17H2,1,3-6H3/t20-,21-,22+,23+,24+,27-,28-,29-,30+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMZYIRHZHRDGC-GJHSOGOJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(OC1=O)C(=C)C2CCC3(C2CCC4C3(CCC5C46CCC(C5(C)C)(OC6)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H](OC1=O)C(=C)[C@H]2CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@]46CC[C@@](C5(C)C)(OC6)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the biological activity of semialactone?
A1: this compound, a dammarane triterpene, has been shown to exhibit inhibitory activity against human acyl-CoA:cholesterol acyltransferase (hACAT). [] This enzyme plays a crucial role in the synthesis and storage of cholesterol esters. []
Q2: What is the source of this compound?
A2: this compound has been isolated from the stem bark of Rhus javanica [] and the branches of Rhus chinensis. []
Q3: How potent is this compound as an hACAT inhibitor?
A3: Studies demonstrated that this compound inhibits both human ACAT1 and ACAT2. The IC50 values for human ACAT1 and ACAT2 were 79.1 μM and 76.9 μM, respectively. []
Q4: What is the structural characterization of this compound?
A4: While the provided abstracts don't detail the spectroscopic data, they mention that the structure of this compound was elucidated using 2D-NMR analysis, including HMQC, 1H-1H COSY, and HMBC. [] For a comprehensive understanding of its structural characterization, referring to the full research articles is recommended.
Q5: Are there any ongoing studies on this compound's therapeutic potential?
A5: While the provided abstracts highlight this compound's hACAT inhibitory activity, further research is needed to fully explore its therapeutic potential for conditions like hypercholesterolemia or atherosclerosis. [] Investigating its mechanism of action, efficacy in preclinical models, and potential side effects will be crucial for future development.
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